1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

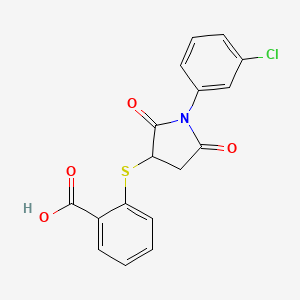

This compound is a small molecule with the chemical formula C12H14F3NO3 . It is an experimental compound and not much information is available about its background .

Molecular Structure Analysis

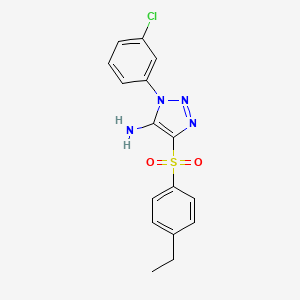

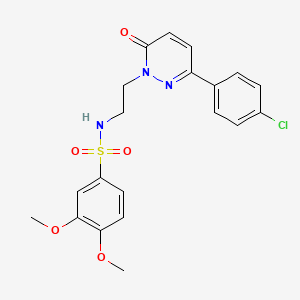

The molecular structure of this compound includes a benzyl group attached to a urea group, which is further attached to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group . The average molecular weight is 277.2397 .Scientific Research Applications

Hindered Ureas in Synthetic Chemistry

Hindered ureas, similar in structure to "1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea," have been shown to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions, which is a significant deviation from the general behavior of ureas requiring harsh conditions for reactions. This property makes them valuable for synthetic chemists in the preparation of amine derivatives, offering a method for rapid and high-yielding acyl substitution with simple nucleophiles such as amines, alcohols, and thiols. The mechanism involves a nucleophile-mediated proton switch, generating either a zwitterionic precursor or directly an isocyanate, which is then captured in a subsequent reaction with the nucleophile. These findings are of interest for the development of new synthetic pathways and the preparation of various amine-protected derivatives (Hutchby et al., 2009).

Applications in Pharmaceutical Research

The study of urea derivatives extends into pharmaceutical research, where their interactions with biological systems and potential as drug candidates are explored. For instance, novel benzimidazole-ureas have been identified as potent inhibitors of angiogenesis-related tyrosine kinase receptors, VEGFR-2, and TIE-2, highlighting the therapeutic potential of urea derivatives in cancer treatment and other diseases involving angiogenesis. The structure-activity relationship studies have shed light on the critical role of the urea moiety and the benzimidazole nitrogen in binding to the kinase enzymes (Hasegawa et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is Chymotrypsinogen B . Chymotrypsinogen B is a protein that plays a crucial role in various biological processes.

Mode of Action

It is known to interact with its target, chymotrypsinogen b . The interaction between the compound and its target leads to changes in the biological processes regulated by Chymotrypsinogen B.

Biochemical Pathways

The downstream effects of these pathways can have significant impacts on various biological processes .

Result of Action

Given its target, it is likely to influence the functions of cells expressing chymotrypsinogen b .

properties

IUPAC Name |

1-benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24,14-9-5-2-6-10-14)12-22-15(23)21-11-13-7-3-1-4-8-13/h1-10,24H,11-12H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDSKKHNEPWSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)

![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)